6-Amino-2-(1-aminoethyl)-4-pyrimidinol chemical structure and properties
6-Amino-2-(1-aminoethyl)-4-pyrimidinol chemical structure and properties
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds, including anticancer, antimicrobial, and antiviral agents.[1][2] This technical guide provides a comprehensive overview of the hypothetical compound 6-Amino-2-(1-aminoethyl)-4-pyrimidinol. While this specific molecule is not documented in existing literature, its structure embodies key pharmacophoric features common to potent kinase inhibitors and other therapeutic agents. This document will, therefore, leverage established principles of organic chemistry and medicinal chemistry to project its chemical properties, propose a viable synthetic route, outline detailed analytical protocols, and hypothesize its biological significance. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel aminopyrimidine derivatives.
Introduction: The Significance of the Aminopyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil) and numerous synthetic compounds with significant therapeutic value.[3] The strategic placement of amino and substituted amino groups on this scaffold gives rise to a class of compounds known as aminopyrimidines. These derivatives have demonstrated a remarkable spectrum of biological activities, frequently acting as bioisosteres of the purine ring system found in ATP.[1] This mimicry allows them to competitively inhibit enzymes, particularly protein kinases, which play a crucial role in cellular signaling pathways often dysregulated in diseases like cancer.[1][4]
The compound of interest, 6-Amino-2-(1-aminoethyl)-4-pyrimidinol, features:
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A 4-pyrimidinol (or pyrimidin-4-one) core, capable of tautomerization.
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A 6-amino group , a common feature for establishing key hydrogen bond interactions within enzyme active sites.
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A chiral 2-(1-aminoethyl) substituent , which introduces a three-dimensional element and an additional basic center, potentially enhancing binding affinity and selectivity for target proteins.
Given these structural attributes, this guide will explore the compound's potential from synthesis to hypothetical application.
Physicochemical Properties (Predicted)
Predicting the physicochemical properties of a novel compound is a critical step in early-stage drug discovery, as these parameters heavily influence its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[5][6] The properties for 6-Amino-2-(1-aminoethyl)-4-pyrimidinol are projected based on the analysis of its functional groups and comparison with structurally related aminopyrimidines.
| Property | Predicted Value/Range | Rationale & Significance |
| Molecular Formula | C₆H₁₀N₄O | Based on the chemical structure. |
| Molecular Weight | 154.17 g/mol | Low molecular weight is generally favorable for oral bioavailability.[7] |
| Appearance | White to off-white crystalline solid | Typical for small organic molecules with multiple polar groups. |
| Solubility | Sparingly soluble in water; soluble in DMSO, methanol | The amino and hydroxyl groups provide polarity, suggesting some aqueous solubility.[8] However, the overall heterocyclic structure may limit high solubility. |
| Melting Point | >250 °C (with decomposition) | The presence of multiple hydrogen bond donors and acceptors leads to a strong crystal lattice, requiring high energy to melt.[9] |
| pKa | ~4.5-5.5 (pyrimidinyl N), ~9.0-10.0 (alkyl amino) | The pyrimidine ring nitrogen is weakly basic. The primary amine on the ethyl side chain is a stronger base. These values are crucial for understanding ionization state at physiological pH.[10] |
| logP (Octanol/Water) | -1.0 to 0.5 | The high density of polar nitrogen and oxygen atoms suggests a hydrophilic character, which is important for solubility but must be balanced for membrane permeability.[7] |
Proposed Synthetic Pathway
The synthesis of substituted pyrimidines can be achieved through various well-established condensation reactions.[11] A plausible and efficient route to 6-Amino-2-(1-aminoethyl)-4-pyrimidinol involves the condensation of a β-ketoester with a substituted amidine.
The proposed workflow is a two-step process starting from commercially available reagents.
Caption: Proposed two-step synthetic workflow for the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Aminopropionamidine (from Alanine Nitrile) This step prepares the required amidine starting material, which is not commonly available commercially.
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To a solution of alanine nitrile hydrochloride (1.0 eq) in anhydrous ethanol (10 mL/g), add sodium ethoxide (1.1 eq) at 0 °C.
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Stir the mixture for 30 minutes, allowing the free base to form.
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Bubble anhydrous ammonia gas through the solution for 4-6 hours while maintaining the temperature below 10 °C.
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Seal the reaction vessel and stir at room temperature for 48 hours.
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Monitor the reaction progress by Thin-Layer Chromatography (TLC).[12]
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Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude amidine hydrochloride can be used in the next step without further purification.
Step 2: Condensation to form 6-Amino-2-(1-aminoethyl)-4-pyrimidinol
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Prepare a solution of sodium ethoxide (2.2 eq) in absolute ethanol.
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To this solution, add ethyl cyanoacetate (1.0 eq) followed by the crude 2-aminopropionamidine hydrochloride (1.1 eq) from the previous step.
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Heat the reaction mixture to reflux (approx. 78 °C) for 8-12 hours.
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Monitor the formation of the product by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[12][13]
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After the reaction is complete, cool the mixture to room temperature and then to 0-4 °C to facilitate precipitation.
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Filter the resulting solid, wash with cold ethanol, and then with diethyl ether.
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Dry the solid under vacuum to yield the crude product.
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Recrystallize from a water/ethanol mixture to obtain the purified 6-Amino-2-(1-aminoethyl)-4-pyrimidinol.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
4.1 High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final compound and monitor reaction progress.[14]
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System: Agilent or Shimadzu HPLC system with a UV/Vis detector.[13][14]
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Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[13]
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Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Expected Outcome: A single major peak with a purity of >95% by area under the curve.
4.2 Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.[15]
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Ionization Mode: ESI, positive mode.
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Expected m/z: The primary ion expected is the protonated molecule [M+H]⁺ at approximately 155.09.
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Fragmentation Pattern: MS/MS analysis would likely show characteristic fragmentation, such as the loss of the aminoethyl side chain or fragments related to the pyrimidine ring structure.[16][17]
4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure.[18] Spectra should be recorded in a solvent like DMSO-d₆.
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¹H NMR:
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Aromatic Proton (C5-H): A singlet expected around δ 5.0-6.0 ppm.
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Amino Protons (NH₂): Broad singlets for the 6-amino and side-chain amino groups, likely in the δ 6.0-8.0 ppm range.[19]
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Ethyl Protons (CH and CH₃): A quartet (CH) and a doublet (CH₃) showing characteristic coupling.
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Hydroxyl Proton (OH): A broad singlet, which may exchange with D₂O.
-
-
¹³C NMR:
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Pyrimidine Ring Carbons: Signals for C2, C4, C5, and C6 would appear in the aromatic/heterocyclic region (δ 140-170 ppm).
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Ethyl Carbons: Aliphatic signals for the CH and CH₃ carbons.
-
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.[12]
Caption: Standard analytical workflow for compound characterization.
Hypothetical Biological Activity and Applications
The structural motifs within 6-Amino-2-(1-aminoethyl)-4-pyrimidinol strongly suggest its potential as a modulator of protein kinases. Many approved kinase inhibitors, such as Imatinib, feature a 2-aminopyrimidine core that forms critical hydrogen bonds with the "hinge" region of the kinase active site.[1]
5.1 Target Class: Protein Kinases
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Mechanism of Action: The 6-amino group and one of the pyrimidine ring nitrogens can act as a hydrogen bond donor-acceptor pair, anchoring the molecule in the ATP-binding pocket of a kinase. The 2-(1-aminoethyl) substituent could then project into a more solvent-exposed region, where its chirality and basicity could be exploited to achieve selectivity for a specific kinase or kinase family.
5.2 Potential Therapeutic Areas
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Oncology: Given the role of kinases in cancer cell proliferation and survival, this compound could serve as a lead for developing novel anticancer agents.[1][4]
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Immunology & Inflammation: Kinases are also key mediators of immune cell signaling. Inhibitors of specific kinases (e.g., JAK or BTK) are used to treat autoimmune diseases.[20]
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Antimicrobial: The aminopyrimidine scaffold has also been explored for its antimicrobial properties, where it can interfere with essential bacterial processes.[2][9]
5.3 Experimental Protocol: In Vitro Kinase Inhibition Assay
A primary biochemical assay would be necessary to screen the compound against a panel of kinases.
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Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common and robust method. It measures the phosphorylation of a substrate peptide by a target kinase.
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Materials: Target kinase, biotinylated substrate peptide, ATP, europium-labeled anti-phospho-specific antibody, and streptavidin-allophycocyanin (SA-APC).
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Procedure: a. Prepare a serial dilution of 6-Amino-2-(1-aminoethyl)-4-pyrimidinol in DMSO. b. In a 384-well plate, add the kinase, substrate peptide, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1-2 hours. d. Stop the reaction and add the detection reagents (europium-labeled antibody and SA-APC). e. Incubate for 1 hour to allow for binding. f. Read the plate on a TR-FRET-capable plate reader.
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Data Analysis: The ratio of the acceptor (APC) to donor (europium) fluorescence is calculated. The data is plotted against compound concentration to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
Safety and Handling
As a novel chemical entity, 6-Amino-2-(1-aminoethyl)-4-pyrimidinol should be handled with appropriate care. General guidelines for handling aminopyrimidine-type compounds should be followed.[21][22]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[23]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[22][24] Avoid contact with skin and eyes.[21]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[22][24]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
While 6-Amino-2-(1-aminoethyl)-4-pyrimidinol is a hypothetical compound, its structure is rooted in the principles of modern medicinal chemistry. It represents a promising starting point for a drug discovery program, particularly in the area of kinase inhibition. This guide has provided a scientifically plausible framework for its synthesis, characterization, and initial biological evaluation. The protocols and predictions herein are based on extensive data from related chemical series and are intended to serve as a robust foundation for researchers aiming to explore this and similar novel aminopyrimidine scaffolds.
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